1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-
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Overview
Description
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)- is an organic compound with the molecular formula C13H15NO and a molecular weight of 201.2643 g/mol . This compound is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the 2,2-dimethyl-1-oxopropyl group at the nitrogen atom of the indole ring imparts unique chemical and physical properties to the compound.
Preparation Methods
The synthesis of 1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)- can be achieved through various synthetic routes. One common method involves the reaction of indole with 2,2-dimethyl-1-oxopropyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound in larger quantities .
Chemical Reactions Analysis
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitroindole derivatives, while halogenation results in halogenated indole compounds .
Scientific Research Applications
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)- can be compared with other similar compounds, such as:
Properties
CAS No. |
70957-04-9 |
---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-indol-1-yl-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)12(15)14-9-8-10-6-4-5-7-11(10)14/h4-9H,1-3H3 |
InChI Key |
DTRSVKLNWUNCQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
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